2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
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Overview
Description
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, bromo, methoxy, and acetamido groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: The formation of the benzoyloxy group through the reaction of benzoic acid with an alcohol in the presence of a catalyst.
Bromination: The addition of a bromine atom to the aromatic ring using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-chloro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-fluoro-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-5-[(E)-{[2-(4-iodo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
The uniqueness of 2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo and methoxy groups, in particular, can influence the compound’s interactions with molecular targets, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H23BrN2O7 |
---|---|
Molecular Weight |
603.4g/mol |
IUPAC Name |
[2-benzoyloxy-4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23BrN2O7/c1-37-26-17-23(31)13-15-24(26)38-19-28(34)33-32-18-20-12-14-25(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+ |
InChI Key |
IZQZPZBQYUJGFL-KCSSXMTESA-N |
SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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